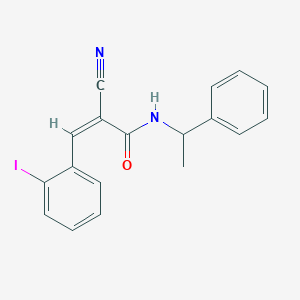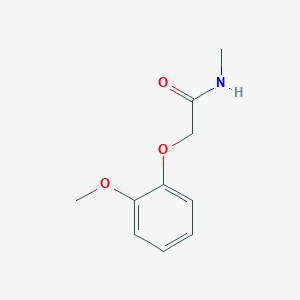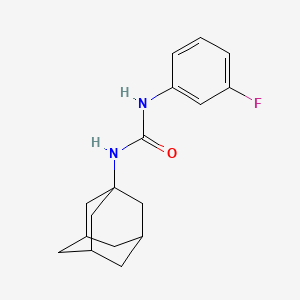![molecular formula C11H15NO2 B7564798 N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide is a chemical compound that belongs to the class of cyclobutane carboxamides. This compound has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide involves the modulation of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound has been shown to act as a partial agonist of these receptors, which can lead to the activation of certain signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. These effects include the modulation of neurotransmitter release, the inhibition of certain enzymes, and the activation of certain signaling pathways. This compound has also been shown to exhibit neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide in lab experiments is its potent and selective binding affinity for certain receptors in the central nervous system. This allows for the precise modulation of these receptors and the study of their downstream effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the research and development of N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide. One potential direction is the further exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is the development of new derivatives of this compound with improved solubility and binding affinity for certain receptors. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide involves the reaction of furan-2-ethylamine with cyclobutanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under inert conditions. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. This compound has been shown to exhibit potent and selective binding affinity for certain receptors in the central nervous system, making it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(10-6-3-7-14-10)12-11(13)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAQOARTYZXGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)

![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)



